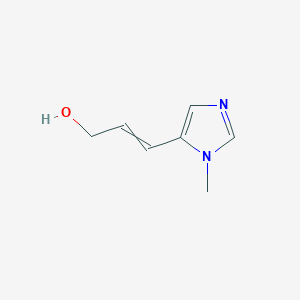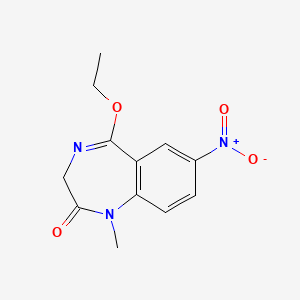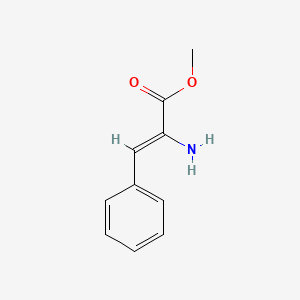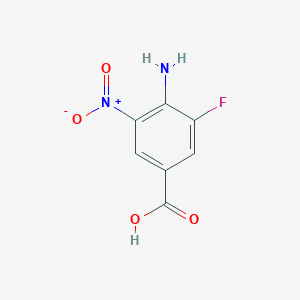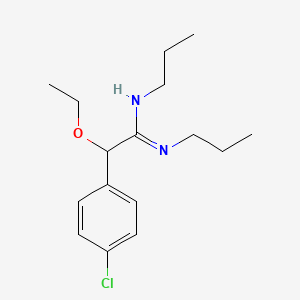
2-(p-Chlorophenyl)-N,N'-dipropyl-2-ethoxyacetamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-N1,N2-dipropyl-2-ethoxyacetamidine is an organic compound that belongs to the class of amidines Amidines are characterized by the presence of a functional group with the general structure R-C(=NR’)-NR2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N1,N2-dipropyl-2-ethoxyacetamidine typically involves the reaction of 4-chlorobenzonitrile with dipropylamine and ethoxyacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general steps are as follows:
Formation of the intermediate: 4-chlorobenzonitrile reacts with dipropylamine in the presence of a base such as sodium hydride to form the corresponding amidine intermediate.
Acylation: The intermediate is then acylated with ethoxyacetyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Chlorophenyl)-N1,N2-dipropyl-2-ethoxyacetamidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-N1,N2-dipropyl-2-ethoxyacetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-N1,N2-dipropyl-2-ethoxyacetamidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with specific receptors in the body.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-N1,N2-dipropyl-2-ethoxyacetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-N1,N2-dimethyl-2-ethoxyacetamidine
- 2-(4-Chlorophenyl)-N1,N2-diethyl-2-ethoxyacetamidine
Uniqueness
2-(4-Chlorophenyl)-N1,N2-dipropyl-2-ethoxyacetamidine is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. The presence of the propyl groups and the ethoxyacetamidine moiety provides distinct steric and electronic properties compared to its analogs, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
64058-99-7 |
|---|---|
Formule moléculaire |
C16H25ClN2O |
Poids moléculaire |
296.83 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-2-ethoxy-N,N'-dipropylethanimidamide |
InChI |
InChI=1S/C16H25ClN2O/c1-4-11-18-16(19-12-5-2)15(20-6-3)13-7-9-14(17)10-8-13/h7-10,15H,4-6,11-12H2,1-3H3,(H,18,19) |
Clé InChI |
SLKRAJQUPTYRFX-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=NCCC)C(C1=CC=C(C=C1)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)

![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
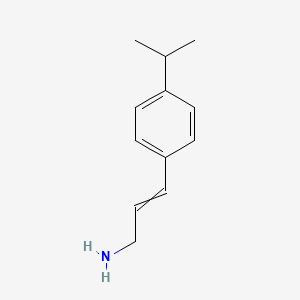
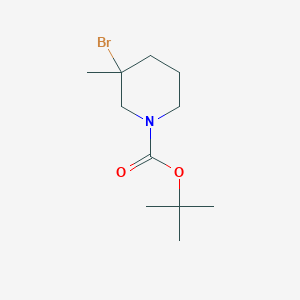
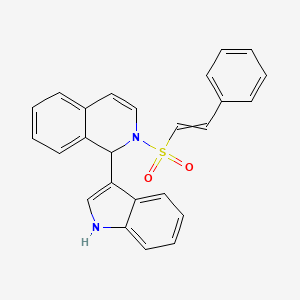
![3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13948084.png)
